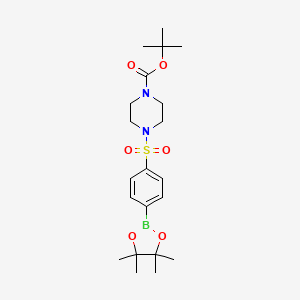

tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)piperazine-1-carboxylate

Übersicht

Beschreibung

Tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)piperazine-1-carboxylate: is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a boronic acid derivative, which is known for its utility in cross-coupling reactions, making it valuable in synthetic organic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the appropriate precursors. One common synthetic route begins with tert-butyl 4-hydroxypiperazine-1-carboxylate as the starting material. The process involves the following steps:

Boronic Acid Formation: : The boronic acid derivative is synthesized through a reaction involving a boronic ester precursor.

Sulfonylation: : The phenyl group is introduced via a sulfonylation reaction, where the phenyl boronic acid derivative is treated with a sulfonyl chloride reagent.

Coupling Reaction: : The boronic acid derivative is then coupled with the piperazine ring using appropriate coupling reagents and conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up, ensuring that the reaction conditions are optimized for efficiency and yield. This might involve the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The phenyl group can be oxidized to form phenol derivatives.

Reduction: : The boronic acid moiety can be reduced to form borane derivatives.

Substitution: : The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed

Oxidation: : Phenol derivatives.

Reduction: : Borane derivatives.

Substitution: : Substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that compounds containing boron are significant in the development of anticancer agents. The presence of the dioxaborolane moiety in tert-butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)piperazine-1-carboxylate enhances its ability to inhibit cancer cell proliferation. Studies have shown that this compound exhibits selective toxicity towards certain cancer cell lines while sparing normal cells .

Neuropharmacological Effects

The piperazine ring in the structure suggests potential neuropharmacological activity. Compounds with similar structures have been investigated for their efficacy as anxiolytics and antidepressants. The sulfonamide group may also contribute to enhancing the lipophilicity of the molecule, improving its ability to cross the blood-brain barrier .

Materials Science Applications

Polymer Chemistry

this compound can be utilized as a building block in the synthesis of advanced polymers. Its boron-containing structure allows for the formation of cross-linked networks through boronate ester linkages. This property is particularly useful in creating materials with enhanced mechanical properties and thermal stability .

Sensor Technology

Due to its unique electronic properties and the presence of boron, this compound can be explored for applications in sensor technology. Specifically, it can be incorporated into chemosensors for detecting environmental pollutants or biological markers due to its ability to interact selectively with certain analytes .

Organic Synthesis Applications

Reagent in Cross-Coupling Reactions

The boron moiety makes this compound an excellent candidate for use as a reagent in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is pivotal in forming carbon-carbon bonds and is widely used in the synthesis of complex organic molecules including pharmaceuticals and agrochemicals .

Case Studies

Wirkmechanismus

The mechanism by which this compound exerts its effects involves its ability to act as a boronic acid derivative, which can form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various biological and chemical processes. The molecular targets and pathways involved depend on the specific application, but generally, it interacts with enzymes or receptors that have diol functionalities.

Vergleich Mit ähnlichen Verbindungen

This compound is unique due to its specific structural features, such as the presence of the boronic acid derivative and the piperazine ring. Similar compounds include:

Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate: : This compound has a similar boronic acid moiety but lacks the phenylsulfonyl group.

Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylsulfonyl)tetrahydro-2H-pyran-4-carboxylate: : This compound has a different ring structure compared to the piperazine ring in the target compound.

These compounds share the boronic acid functionality but differ in their substituents and core structures, leading to different reactivity and applications.

Biologische Aktivität

The compound tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 343.23 g/mol. The structure includes a piperazine ring, a sulfonyl group, and a boron-containing moiety known for its role in drug design and development.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Kinase Inhibition : Preliminary studies suggest that compounds with similar structures often act as kinase inhibitors. Kinases are critical in various signaling pathways that regulate cell proliferation and survival. Inhibiting these enzymes can be beneficial in cancer therapy.

- Anticancer Properties : Research indicates that related compounds exhibit significant anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, compounds that include boron moieties have been shown to enhance the selectivity towards cancer cells while sparing normal cells.

- Cell Proliferation : The compound has demonstrated potential to inhibit cell proliferation in various cancer cell lines. Studies have reported IC50 values indicating effective concentrations required to achieve 50% inhibition of cell growth.

The mechanisms through which this compound exerts its biological effects are still under investigation but may include:

- Targeting Specific Kinases : Similar compounds have been identified as selective inhibitors for kinases involved in cancer progression.

- Inducing Apoptosis : By disrupting the signaling pathways essential for cell survival, the compound may trigger programmed cell death in malignant cells.

- Modulating Cell Cycle : Evidence suggests that such compounds can interfere with the cell cycle, particularly at the G2/M checkpoint, leading to cell cycle arrest.

Case Studies

Several case studies have highlighted the biological activity of related compounds:

- Study on MDA-MB-231 Cells : A related compound showed an IC50 value of 0.126 μM against the MDA-MB-231 triple-negative breast cancer cell line while exhibiting minimal effects on non-cancerous MCF10A cells, suggesting a favorable therapeutic window .

- In Vivo Studies : In animal models, compounds similar to this compound demonstrated significant inhibition of tumor metastasis when administered over extended periods .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₃₀BNO₄S |

| Molecular Weight | 343.23 g/mol |

| IC50 (MDA-MB-231) | 0.126 μM |

| Selectivity (Cancer vs Normal) | ~20-fold |

Eigenschaften

IUPAC Name |

tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33BN2O6S/c1-19(2,3)28-18(25)23-12-14-24(15-13-23)31(26,27)17-10-8-16(9-11-17)22-29-20(4,5)21(6,7)30-22/h8-11H,12-15H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYBIHBXDDYAZBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33BN2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70725490 | |

| Record name | tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70725490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1042917-53-2 | |

| Record name | tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70725490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.